molecular formula C16H12ClN3O3 B2909948 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile CAS No. 931968-13-7

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B2909948
CAS No.: 931968-13-7
M. Wt: 329.74
InChI Key: MRKVTFXALALKJK-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound designed for research applications. This chemical scaffold features a furan ring linked to an oxazole core, a structural motif prevalent in medicinal chemistry due to its diverse biological potential . The molecular structure incorporates a 4-chlorophenoxy methyl ether and a methylamino-substituted carbonitrile, functional groups known to influence the molecule's physicochemical properties and interactions with biological targets. Compounds sharing the 1,3-oxazole scaffold are extensively investigated for their pharmacological properties, including antimicrobial and anticancer activities . For instance, certain synthetic 1,3-oxazole derivatives have been identified as potent antimicrobial agents against Gram-positive bacterial strains . Furthermore, furan and oxazole-based molecular frameworks have shown significant promise in anticancer research, where some derivatives function as colchicine binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The specific structural features of this compound suggest potential for use in biological mechanism studies and as a key intermediate in the synthesis of more complex molecules for probing cellular pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKVTFXALALKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS 931704-73-3)

  • Structure: Differs in the substitution pattern at the oxazole C5 position (4-methoxyphenylamino vs. methylamino) and the phenoxy group (3-methylphenoxy vs. 4-chlorophenoxy).
  • Molecular Weight : 401.4 g/mol (C23H19N3O4), compared to 397.8 g/mol for the target compound (C20H14ClN3O3).

2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CID 28819011)

  • Structure: Replaces the methylamino group with a piperazine ring and lacks the (4-chlorophenoxy)methyl substituent.
  • Molecular Formula : C12H12N4O2 vs. C20H14ClN3O3 for the target compound.
  • Functional Implications : The piperazine group introduces basicity and hydrogen-bonding capacity, which could influence pharmacokinetic properties such as bioavailability .

Key Observations :

  • Substituent Effects on Physical State: Bulky or polar groups (e.g., dimethylamino) tend to lower melting points or yield oils, while smaller substituents (e.g., 3-chloropropyl) produce crystalline solids .
  • Synthetic Yield: Similar yields (~70%) are observed for oxazole derivatives with aliphatic side chains, suggesting that steric effects from aromatic groups (e.g., 4-chlorophenoxy) might require optimized conditions .

Functional Group Comparisons

Amino Group Variants

  • Methylamino (Target Compound): Provides moderate hydrogen-bonding capacity and lipophilicity.

Phenoxy vs. Alkyl Substituents

  • 3-Methylphenoxy (CAS 931704-73-3): Reduces electronegativity compared to chlorine, favoring hydrophobic interactions .
  • 3-Chloropropyl () : Aliphatic chlorinated chains may enhance membrane permeability but increase metabolic instability .

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O3C_{19}H_{18}ClN_3O_3, with a molecular weight of approximately 373.82 g/mol. The structure features a furan ring, an oxazole ring, and a chlorophenoxy group, which contribute to its biological properties.

Synthesis

The synthesis typically involves several steps:

  • Formation of the furan ring via cyclization of appropriate precursors.
  • Introduction of the chlorophenoxy group through nucleophilic substitution.
  • Formation of the oxazole ring through cyclization involving amino alcohols under dehydrating conditions.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It can bind to specific enzymes or receptors, inhibiting their activity.
  • Cell Signaling Modulation : Alters signaling pathways that may lead to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance:

  • A study evaluated several oxazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth (see Table 1) .
CompoundMIC (µg/ml)Bacterial Strain
1520S. aureus
1618E. coli
Ampicillin30Standard Control

Antifungal Activity

In another study, the compound's effectiveness against various fungal strains was assessed using reference drugs like fluconazole and clotrimazole (see Table 2) .

CompoundMIC (µg/ml)Fungal Strain
111.6Candida albicans
120.8Candida tropicalis

Case Studies

  • Antibacterial Efficacy : A recent study demonstrated that derivatives containing the oxazole moiety exhibited higher antibacterial activity compared to traditional antibiotics, suggesting a potential for developing new antimicrobial agents .
  • Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival .

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